molecular formula C8H5BrO2 B1532922 7-Bromo-1-benzofuran-4-ol CAS No. 405876-51-9

7-Bromo-1-benzofuran-4-ol

Cat. No.: B1532922
CAS No.: 405876-51-9
M. Wt: 213.03 g/mol
InChI Key: FBRZSXTZTFEGLC-UHFFFAOYSA-N
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Description

7-Bromo-1-benzofuran-4-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. The presence of a bromine atom at the 7th position and a hydroxyl group at the 4th position makes this compound unique. This compound is of significant interest due to its potential biological and pharmacological activities.

Mechanism of Action

Target of Action

Benzofuran derivatives are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary greatly depending on their structure and the biological system in which they are active.

Mode of Action

The mode of action of benzofuran derivatives can also vary widely. For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . The specific interactions between these compounds and their targets are often complex and can involve multiple biochemical pathways.

Biochemical Pathways

Benzofuran derivatives can affect a variety of biochemical pathways. For example, some benzofuran derivatives have been found to have anti-tumor activity, potentially affecting pathways involved in cell growth and proliferation . .

Result of Action

The molecular and cellular effects of benzofuran derivatives can include inhibition of cell growth, as has been observed in various types of cancer cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-benzofuran-4-ol typically involves the bromination of 1-benzofuran-4-ol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzofuran ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-benzofuran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form 1-benzofuran-4-ol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of 7-bromo-1-benzofuran-4-one.

    Reduction: Formation of 1-benzofuran-4-ol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-1-benzofuran-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Comparison with Similar Compounds

    1-Benzofuran-4-ol: Lacks the bromine atom, resulting in different chemical and biological properties.

    7-Chloro-1-benzofuran-4-ol: Contains a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

    8-Methoxypsoralen: Another benzofuran derivative with distinct pharmacological applications, particularly in the treatment of skin diseases.

Uniqueness: 7-Bromo-1-benzofuran-4-ol is unique due to the specific positioning of the bromine atom and hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.

Properties

IUPAC Name

7-bromo-1-benzofuran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRZSXTZTFEGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405876-51-9
Record name 7-bromo-1-benzofuran-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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